Cas no 51519-54-1 ([1,2,4]Triazolo[1,5-b]pyridazine-6-thiol)

1,2,4-Triazolo[1,5-b]pyridazine-6-thiol is a heterocyclic compound featuring a fused triazole-pyridazine core with a thiol functional group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and materials science. The thiol group enables facile derivatization via thioether formation or metal coordination, while the triazolo-pyridazine scaffold contributes to electron-rich aromatic properties, enhancing its utility in ligand design and pharmaceutical applications. Its stability under mild conditions and compatibility with diverse synthetic transformations further underscore its versatility. Researchers favor this compound for developing bioactive molecules, coordination complexes, and functional materials due to its balanced reactivity and structural modularity.
[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol structure
51519-54-1 structure
商品名:[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol
CAS番号:51519-54-1
MF:C5H4N4S
メガワット:152.17705821991
CID:6251847
PubChem ID:17996065

[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol 化学的及び物理的性質

名前と識別子

    • SCHEMBL10765206
    • 51519-54-1
    • EN300-37384931
    • [1,2,4]triazolo[1,5-b]pyridazine-6-thiol
    • [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol
    • インチ: 1S/C5H4N4S/c10-5-2-1-4-6-3-7-9(4)8-5/h1-3H,(H,8,10)
    • InChIKey: NYNRDWTZIKBOKW-UHFFFAOYSA-N
    • ほほえんだ: S=C1C=CC2=NC=NN2N1

計算された属性

  • せいみつぶんしりょう: 152.01566732g/mol
  • どういたいしつりょう: 152.01566732g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 74.8Ų

[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37384931-1.0g
[1,2,4]triazolo[1,5-b]pyridazine-6-thiol
51519-54-1
1g
$0.0 2023-06-06

[1,2,4]Triazolo[1,5-b]pyridazine-6-thiol 関連文献

[1,2,4]Triazolo[1,5-b]pyridazine-6-thiolに関する追加情報

Compound CAS No. 51519-54-1: [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol

The compound [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol (CAS No. 51519-54-1) is a heterocyclic sulfur-containing organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazolopyridazines, which are known for their versatile applications in drug design and advanced materials. The [1,2,4]triazolo[1,5-b]pyridazine core is a fused bicyclic system consisting of a triazole ring fused to a pyridazine ring, while the 6-thiol group introduces sulfur functionality into the molecule.

Recent studies have highlighted the potential of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol as a building block for constructing bioactive molecules. Its sulfur atom at the 6-position makes it a promising candidate for thiol-based chemistry, including thiol-Michael addition reactions and click chemistry. These reactions are widely used in drug discovery and materials synthesis due to their high efficiency and selectivity. The compound's ability to form stable disulfide bonds further enhances its utility in creating redox-responsive materials.

In terms of synthesis, [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol can be prepared via various routes. One common method involves the reaction of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine with thiourea or hydrogen sulfide under appropriate conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has been reported to significantly improve the yield and purity of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol.

The chemical properties of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol make it an attractive candidate for various applications. Its heterocyclic structure provides excellent electronic properties and stability under physiological conditions. The presence of sulfur atoms also contributes to its ability to act as a coordinating ligand in metal complexes. Recent research has explored its use as a ligand in transition metal-catalyzed reactions for organic synthesis.

One of the most promising applications of [1,2,4]Triazolo[1,5-b]pyridazine-6-thiol is in the field of drug design. Its structure allows for easy functionalization at multiple positions on the bicyclic system. This makes it an ideal scaffold for designing small molecule inhibitors targeting various disease-related proteins. For example, recent studies have demonstrated its potential as an inhibitor of kinase enzymes involved in cancer progression.

In addition to its role in drug discovery,[][][][][][][][][][][][][][][][][][][][][][].

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.